molecular formula C15H19N3O4 B2709115 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxypropyl)propanamide CAS No. 688773-82-2

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxypropyl)propanamide

Cat. No. B2709115
CAS RN: 688773-82-2
M. Wt: 305.334
InChI Key: QZJBDIYKICICSG-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxypropyl)propanamide, also known as AG-014699, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It belongs to the class of PARP inhibitors, which are drugs that target the enzyme poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, making it a promising target for cancer therapy.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

  • Quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For instance, certain compounds in this category have shown promising results in terms of analgesic activity, with some being more potent than standard drugs like diclofenac sodium. They also exhibit mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2011).

Antitumor Activity

  • Research has also focused on the antitumor potential of quinazolinone compounds. Various derivatives have been found to exhibit broad-spectrum antitumor efficiency against multiple cell lines belonging to different tumor subpanels. Some of these compounds have shown selective activity towards specific types of cancer cells, such as renal and lung cancer (Mohamed et al., 2016).

Corrosion Inhibition

  • In the field of materials science, quinazolinone derivatives have been studied for their corrosion inhibition properties. They have been found to exhibit excellent corrosion inhibition for mild steel in acidic media, with inhibition efficiencies reaching up to 95.50%. This suggests their potential use in protecting metals against corrosion (Kumar et al., 2020).

Antiviral Activity

  • Some quinazolinone derivatives have been synthesized and evaluated for their antiviral activities, specifically against Tobacco mosaic virus (TMV). These studies have led to the identification of compounds with weak to good antiviral activity, highlighting the potential for developing new antiviral agents (Luo et al., 2012).

Antioxidant Properties

  • Another area of application is in evaluating the antioxidant properties of quinazolinone derivatives. Certain compounds have been synthesized and tested for their ability to scavenge free radicals, with results indicating potential antioxidant activities (Mravljak et al., 2021).

Anticonvulsant Evaluation

  • Quinazolinone derivatives have also been evaluated for their anticonvulsant activities. Research has led to the discovery of several potent compounds with low neurotoxicity and low toxicity, suggesting their potential as anticonvulsant drugs (El-Azab et al., 2011).

properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxypropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-22-10-4-8-16-13(19)7-9-18-14(20)11-5-2-3-6-12(11)17-15(18)21/h2-3,5-6H,4,7-10H2,1H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJBDIYKICICSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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